N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and an oxygen atom), and a propynyl group (-C≡CH). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene and oxazole rings might be formed through cyclization reactions, while the amine and propynyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure. The electron-rich nature of the thiophene and oxazole rings might also allow for interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its functional groups. For instance, the amine group could participate in acid-base reactions, while the thiophene and oxazole rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amine group could make the compound a weak base, while the presence of multiple rings could affect its solubility .Future Directions
Mechanism of Action
Target of Action
The compound contains a thiophene ring and an oxazole ring. Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Oxazole derivatives also have a broad range of biological activities .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Many thiophene and oxazole derivatives are known to interfere with various enzymatic pathways, disrupt protein-protein interactions, or modulate receptor activity .
Pharmacokinetics
The ADME properties of this compound are unknown. Many heterocyclic compounds like thiophenes and oxazoles are known to have good bioavailability due to their ability to form stable interactions with biological targets and resist metabolic degradation .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine in animal models .
Properties
IUPAC Name |
N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNPIVFHQHDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=COC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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